molecular formula C5H5FN2 B12361527 3-fluoro-3H-pyridin-6-imine

3-fluoro-3H-pyridin-6-imine

Cat. No.: B12361527
M. Wt: 112.10 g/mol
InChI Key: NECXOZGXRBYGJZ-UHFFFAOYSA-N
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Description

3-Fluoro-3H-pyridin-6-imine is a pyridine derivative characterized by a fluorine substituent at position 3 and an imine functional group (=NH) at position 6 of the pyridine ring. The "3H" designation indicates a tautomeric form where a hydrogen atom is shifted, leading to a non-aromatic dihydro intermediate. The imine group at position 6 contributes to its basicity and nucleophilic reactivity, while the fluorine atom at position 3 enhances electron-withdrawing effects, modulating the ring’s aromaticity and dipole moment .

Properties

Molecular Formula

C5H5FN2

Molecular Weight

112.10 g/mol

IUPAC Name

3-fluoro-3H-pyridin-6-imine

InChI

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-4,7H

InChI Key

NECXOZGXRBYGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N=CC1F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-fluoro-3H-pyridin-6-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-fluoro-3H-pyridin-6-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-3H-pyridin-6-imine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Positional Isomerism and Functional Group Variations

6-Substituted Pyridin-3-amines

Compounds like 6-(perfluoroethyl)pyridin-3-amine (CAS 317810-59-6) and 6-(trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) share a pyridine core with substituents at position 6 but differ in functional groups.

  • Key Differences :
    • Imine vs. Amine : The imine group in 3-fluoro-3H-pyridin-6-imine is less basic (pKa ≈ 1–3 estimated) compared to the amine group (pKa ~5–7) in analogs like 6-(trifluoromethoxy)pyridin-3-amine (pKa 1.72 predicted) . This affects protonation states under physiological conditions.
    • Electronic Effects : The trifluoromethoxy (-OCF₃) and perfluoroethyl (-C₂F₅) groups in analogs are stronger electron-withdrawing groups than a single fluorine atom, leading to reduced electron density at the pyridine ring and altered reactivity in electrophilic substitutions .
Table 1: Functional Group and Substituent Comparison
Compound Substituent (Position) Functional Group (Position) Molecular Weight Key Properties
3-Fluoro-3H-pyridin-6-imine F (3) Imine (=NH, 6) ~126.1 (est.) Moderate basicity, tautomerism
6-(Trifluoromethoxy)pyridin-3-amine -OCF₃ (6) -NH₂ (3) 178.11 High hydrophobicity, low pKa
6-(Perfluoroethyl)pyridin-3-amine -C₂F₅ (6) -NH₂ (3) 212.12 Strong electron withdrawal

Fluorine Substituent Position and Electronic Effects

Compounds such as (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate () and 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine () highlight the impact of fluorine placement:

  • Fluorine at Position 5 vs. In 3-fluoro-3H-pyridin-6-imine, the fluorine at position 3 para to the imine group creates a dipole moment that stabilizes charge-separated intermediates, favoring specific tautomeric forms .

Trifluoromethyl and Methoxy Substituents

5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 941606-51-5) features a trifluoromethyl (-CF₃) group at position 6 and methoxy (-OCH₃) at position 5:

  • Steric and Electronic Contrasts :
    • The -CF₃ group is bulkier and more electronegative than the imine in the target compound, reducing solubility in polar solvents.
    • Methoxy groups are electron-donating, opposing the electron-withdrawing effects of fluorine or trifluoromethyl groups, which may alter metabolic stability .

Tautomerism in 3H-Pyridine Derivatives

3H-Pyridine-2,6-dione () shares the 3H-pyridine core but replaces the imine with two ketone groups:

  • Reactivity Differences: The dione structure is highly polarized, favoring keto-enol tautomerism, whereas the imine in 3-fluoro-3H-pyridin-6-imine enables nucleophilic addition reactions at the C=N bond. The fluorine atom in the target compound further stabilizes the 3H tautomer through inductive effects .

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